

# Physicochemical properties of 5-methylpyridine-3-carboxaldehyde

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## Compound of Interest

Compound Name: 5-Methylnicotinaldehyde

Cat. No.: B033942

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An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-3-carboxaldehyde

**Abstract:** This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 5-methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes empirical data with practical, field-proven insights to facilitate its effective application in research and development settings.

## Introduction and Strategic Importance

5-Methylpyridine-3-carboxaldehyde, also known as **5-methylnicotinaldehyde**, is a heterocyclic aromatic aldehyde. Its strategic importance in medicinal chemistry and organic synthesis stems from the unique reactivity conferred by its constituent functional groups: the pyridine ring and the carboxaldehyde. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals.<sup>[1]</sup> The aldehyde group serves as a versatile chemical handle for a wide array of organic transformations, including condensations, oxidations, reductions, and multicomponent reactions (MCRs).<sup>[2][3]</sup>

This compound is a critical building block for constructing complex molecular architectures necessary for the development of novel active pharmaceutical ingredients (APIs).<sup>[2]</sup> Its application spans various therapeutic areas, making it a compound of significant interest in modern drug discovery pipelines.<sup>[4]</sup>

Figure 1: Molecular Structure of 5-Methylpyridine-3-carboxaldehyde.

## Core Physicochemical Properties

The reliable application of any chemical intermediate is predicated on a precise understanding of its physical and chemical properties. The data presented below has been consolidated from various chemical suppliers and databases.

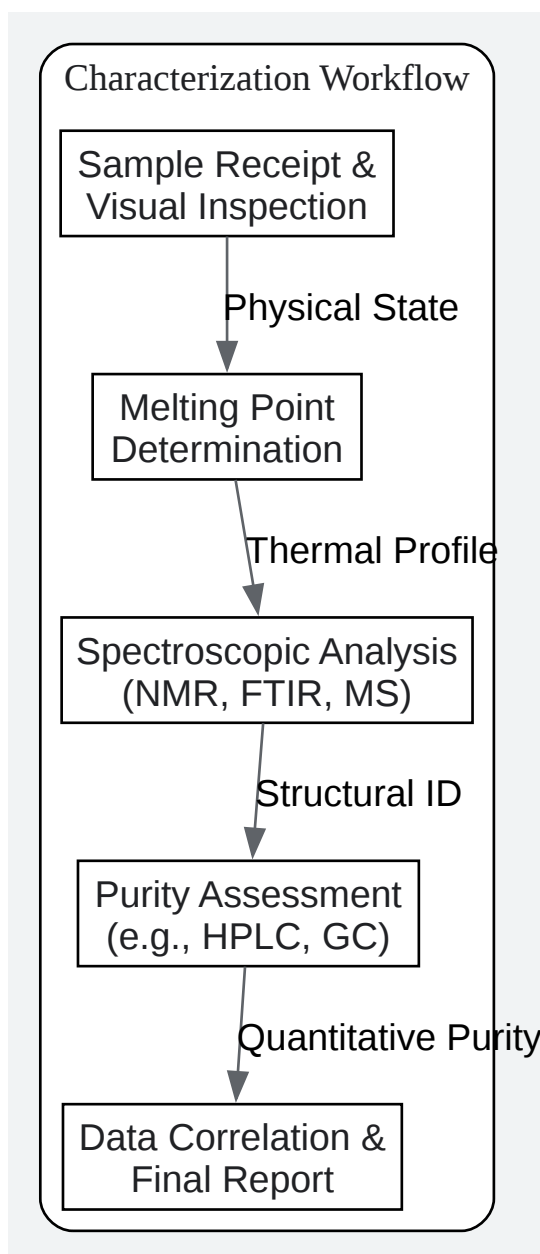
Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
CAS Number	100910-66-5	[5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[5][7][8]
Molecular Weight	121.14 g/mol	[5][7]
Appearance	White to yellow solid	[5][6][9]
Melting Point	37 °C	[5][6][9]
Boiling Point	68 °C @ 0.5 Torr	[5][6][9]
Predicted Density	1.095 ± 0.06 g/cm <sup>3</sup>	[5][6]
Predicted pKa	3.72 ± 0.20	[5][6]

| Synonyms | **5-Methylnicotinaldehyde**, 5-Methyl-3-pyridinecarbaldehyde |[5][6] |

## Analytical Characterization: Self-Validating Protocols

To ensure the identity, purity, and stability of 5-methylpyridine-3-carboxaldehyde, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, where the congruence of data from orthogonal techniques provides a high degree of confidence in the material's quality.



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Figure 2: General workflow for physicochemical characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** NMR is the cornerstone of structural elucidation for organic molecules.  $^1\text{H}$  NMR provides information on the electronic environment and connectivity of protons, while  $^{13}\text{C}$  NMR details the carbon framework. Deuterated chloroform ( $\text{CDCl}_3$ ) is a standard solvent

choice due to its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.

Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of 5-methylpyridine-3-carboxaldehyde and dissolve it in ~0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra on a spectrometer operating at a minimum of 400 MHz for  $^1\text{H}$ .
- **Expected Signals ( $^1\text{H}$  NMR):**
  - A singlet for the aldehyde proton ( $-\text{CHO}$ ) in the downfield region (~9.9-10.1 ppm).
  - Aromatic protons on the pyridine ring, exhibiting characteristic shifts and coupling patterns.
  - A singlet for the methyl group ( $-\text{CH}_3$ ) protons further upfield (~2.4-2.6 ppm).
- **Data Validation:** The integration of the proton signals should correspond to the number of protons in the structure (1:1:2:3 for  $\text{CHO}$ , ring protons, and  $\text{CH}_3$  respectively). The presence of all expected carbon signals in the  $^{13}\text{C}$  spectrum confirms the carbon backbone. Spectral data for this compound is available for comparison.[\[10\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Causality:** FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol:

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the solid in a volatile solvent, spotting it onto a salt plate (e.g.,  $\text{NaCl}$ ), and allowing the solvent to evaporate.

- Data Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Key Vibrational Bands:
  - ~1700-1715  $\text{cm}^{-1}$ : A strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde.
  - ~2820  $\text{cm}^{-1}$  and ~2720  $\text{cm}^{-1}$ : Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
  - ~1570-1600  $\text{cm}^{-1}$ : C=C and C=N stretching vibrations of the pyridine ring.
  - ~2900-3000  $\text{cm}^{-1}$ : C-H stretching from the methyl group and aromatic ring.
- Data Validation: The presence of the strong carbonyl (C=O) peak is the most telling feature, confirming the aldehyde functionality.

## Mass Spectrometry (MS)

**Expertise & Causality:** Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a radical cation (molecular ion,  $\text{M}^{+\cdot}$ ) which then undergoes fragmentation.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.
- Ionization: Use a standard electron energy of 70 eV for ionization.
- Data Analysis:
  - Molecular Ion ( $\text{M}^{+\cdot}$ ): Identify the peak corresponding to the molecular weight of the compound ( $m/z = 121$ ).
  - Fragmentation: A key fragmentation pathway for aldehydes is the loss of the formyl radical ( $\cdot\text{CHO}$ , 29 amu) or a hydrogen radical ( $\cdot\text{H}$ , 1 amu), leading to prominent peaks at  $m/z = 92$

and  $m/z = 120$ , respectively.

- **Data Validation:** High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, which should match  $C_7H_7NO$ . The observed molecular ion peak must match the calculated molecular weight.[\[5\]](#)

## Reactivity and Applications in Drug Development

The dual functionality of 5-methylpyridine-3-carboxaldehyde makes it a highly versatile intermediate.[\[2\]](#)

- **Aldehyde-Specific Reactions:** It readily undergoes nucleophilic addition, Wittig reactions, and reductive amination to introduce a wide range of substituents at the 3-position of the pyridine ring.
- **Pyridine Ring Reactivity:** The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized. It also influences the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution.
- **Role in Multicomponent Reactions (MCRs):** Aldehydes are keystone reagents in MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions.[\[3\]](#) These one-pot reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple building blocks, accelerating the hit-to-lead optimization process.[\[3\]](#)

## Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[\[11\]](#)
- **Handling:**
  - Use only under a chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#)

- Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]
- Keep away from heat, sparks, open flames, and other sources of ignition.[11][12]
- Wash hands thoroughly after handling.[11]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
  - For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and under refrigeration (2-8°C).[5][6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]
- Hazard Statements: The compound is classified as harmful if swallowed and causes skin and eye irritation.[5][9]

## Conclusion

5-Methylpyridine-3-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties, combined with its dual reactivity, make it an ideal building block for the synthesis of novel, complex molecules. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, empowering scientists to advance the frontiers of drug discovery.

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